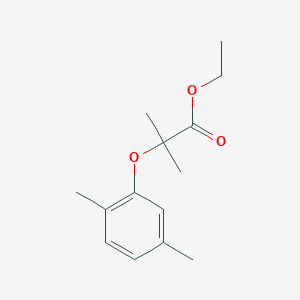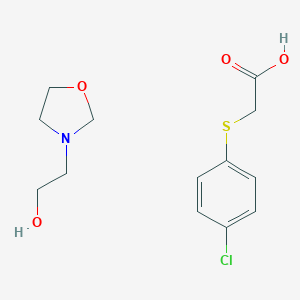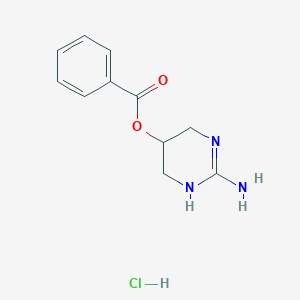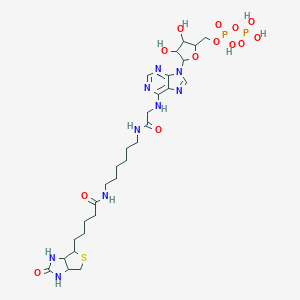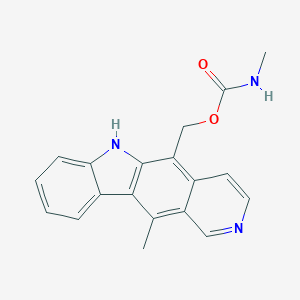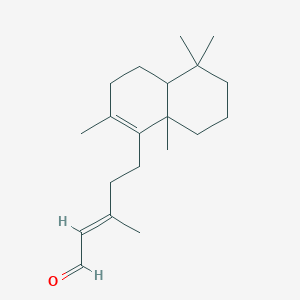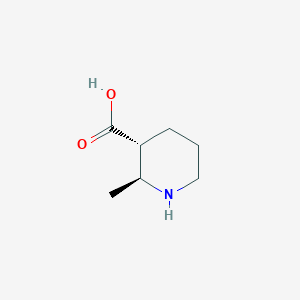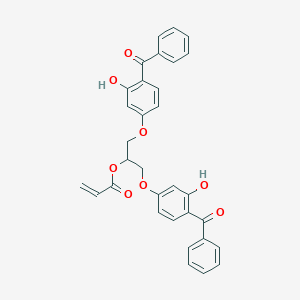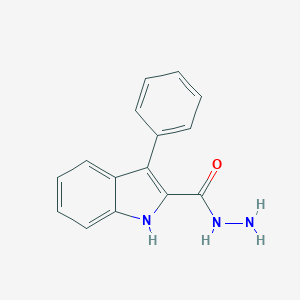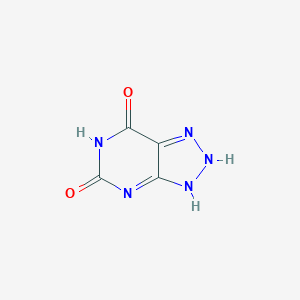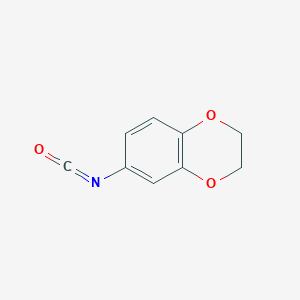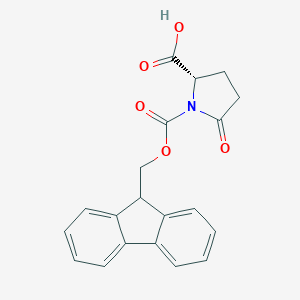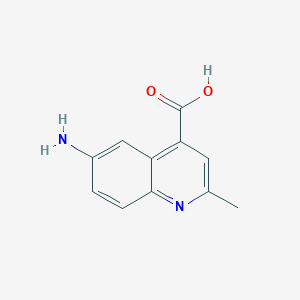
6-Amino-2-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-methylquinoline-4-carboxylic acid, also known as AMCA, is a fluorescent dye molecule that has been widely used in scientific research applications. It has a unique chemical structure and properties that make it highly useful in various fields of study, including biochemistry, cell biology, and molecular biology.
Wirkmechanismus
The mechanism of action of 6-Amino-2-methylquinoline-4-carboxylic acid is based on its ability to absorb light at a specific wavelength and emit light at a different wavelength. This phenomenon is known as fluorescence, and it is used to detect and measure the presence of 6-Amino-2-methylquinoline-4-carboxylic acid-labeled molecules in biological samples. The fluorescence of 6-Amino-2-methylquinoline-4-carboxylic acid is highly sensitive to changes in the local environment, such as pH, temperature, and the presence of other molecules.
Biochemische Und Physiologische Effekte
6-Amino-2-methylquinoline-4-carboxylic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be safely used in laboratory experiments and other scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Amino-2-methylquinoline-4-carboxylic acid in laboratory experiments is its high sensitivity and specificity for detecting and labeling biomolecules. It is also highly photostable, meaning that it can withstand prolonged exposure to light without losing its fluorescence. However, one of the limitations of using 6-Amino-2-methylquinoline-4-carboxylic acid is its relatively low quantum yield, which means that it emits less light compared to other fluorescent dyes.
Zukünftige Richtungen
There are several future directions for the use of 6-Amino-2-methylquinoline-4-carboxylic acid in scientific research. One area of interest is the development of new methods for synthesizing 6-Amino-2-methylquinoline-4-carboxylic acid that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 6-Amino-2-methylquinoline-4-carboxylic acid in fields such as drug discovery, diagnostics, and imaging. Finally, there is a need for further research to understand the mechanism of action of 6-Amino-2-methylquinoline-4-carboxylic acid and its interactions with biomolecules in living cells and tissues.
Synthesemethoden
6-Amino-2-methylquinoline-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 2-methylquinoline-4-carboxylic acid with ammonia and various reagents such as sodium nitrite, sodium azide, and hydrazine hydrate. The resulting product is a yellowish-green powder that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-methylquinoline-4-carboxylic acid has been extensively used as a fluorescent probe in various scientific research applications. It can be used to label proteins, nucleic acids, and other biomolecules, allowing researchers to visualize and study their behavior in living cells and tissues. 6-Amino-2-methylquinoline-4-carboxylic acid can also be used to detect and quantify the presence of specific molecules in biological samples, such as DNA, RNA, and proteins.
Eigenschaften
CAS-Nummer |
103858-07-7 |
|---|---|
Produktname |
6-Amino-2-methylquinoline-4-carboxylic acid |
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
6-amino-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,12H2,1H3,(H,14,15) |
InChI-Schlüssel |
YQSQAMBLAQYQRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)N)C(=O)O |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)N)C(=O)O |
Synonyme |
Cinchoninic acid, 6-amino-2-methyl- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




